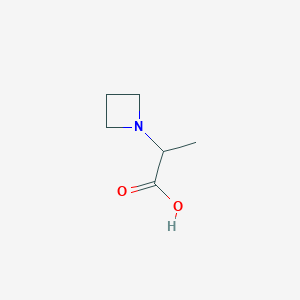

2-(1-Azetidinyl)propanoic acid

描述

2-(1-Azetidinyl)propanoic acid is a compound that features a four-membered azetidine ring attached to a propanoic acid moiety. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles like aziridines . This compound is of interest in various fields of chemistry and medicinal research due to its distinctive structural and chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Azetidinyl)propanoic acid typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the reaction of 3-amino-1-propanol with ethyl acrylate under reflux conditions to form diethyl 3-N-(3-hydroxypropyl)iminodipropionate. This intermediate is then treated with thionyl chloride to form diethyl 3-N-(3-chloropropyl)iminodipropionate, which is subsequently cyclized to form ethyl 3-(1-azetidinyl)propionate. Finally, hydrolysis of this ester yields this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

化学反应分析

Types of Reactions

2-(1-Azetidinyl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions to form N-oxides.

Reduction: Reduction reactions can lead to the opening of the azetidine ring, forming linear amines.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: N-oxides of azetidines.

Reduction: Linear amines.

Substitution: Various substituted azetidines depending on the nucleophile used.

科学研究应用

Anti-inflammatory Effects

One of the notable applications of 2-(1-Azetidinyl)propanoic acid is its anti-inflammatory properties. In a controlled study involving carrageenan-induced paw edema in mice, administration of this compound resulted in a significant reduction in swelling compared to the control group. This suggests that it may be effective in treating inflammatory conditions.

Neuroprotective Properties

Research has highlighted the neuroprotective effects of this compound on neuroblastoma cell lines exposed to oxidative stress. The compound demonstrated a reduction in cell death and preservation of mitochondrial function, indicating its potential for neurodegenerative disease therapies.

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of this compound, researchers induced inflammation in rat models using carrageenan. The results showed that treatment with the compound led to a marked decrease in paw volume, demonstrating its efficacy as an anti-inflammatory agent.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective capabilities of this compound on SH-SY5Y neuroblastoma cells. The study found that treatment with varying concentrations of the compound significantly reduced hydrogen peroxide-induced cell death and maintained mitochondrial integrity, suggesting its potential application in neuroprotection.

Potential Therapeutic Applications

The promising biological activities of this compound suggest several potential therapeutic applications:

- Anti-inflammatory Drugs : Its ability to reduce inflammation positions it as a candidate for developing new anti-inflammatory medications.

- Neuroprotective Agents : Given its protective effects on neuronal cells, it could be explored for treating conditions like Alzheimer's or Parkinson's disease.

- Analgesics : Its pain-relieving properties could also be investigated further for use in pain management therapies.

作用机制

The mechanism of action of 2-(1-Azetidinyl)propanoic acid is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive under certain conditions. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, potentially leading to biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

Aziridines: Three-membered nitrogen-containing rings that are more reactive but less stable than azetidines.

Pyrrolidines: Five-membered nitrogen-containing rings that are more stable but less reactive than azetidines.

Uniqueness

2-(1-Azetidinyl)propanoic acid is unique due to the balance of stability and reactivity provided by the four-membered azetidine ring. This balance makes it a versatile compound in various chemical and biological applications, offering advantages over both smaller and larger ring systems .

生物活性

2-(1-Azetidinyl)propanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, reviewing various studies and findings that highlight its pharmacological properties.

Chemical Structure and Properties

This compound belongs to the class of azetidine derivatives, which are characterized by a four-membered nitrogen-containing ring. The general structure can be represented as follows:

The azetidine ring contributes to the compound's unique biological properties, influencing its interaction with biological targets.

1. Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory effects of azetidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays using human peripheral blood mononuclear cells (PBMCs) demonstrated that these derivatives could modulate immune responses effectively, suggesting potential applications in treating inflammatory diseases .

2. Antimicrobial Properties

Azetidine derivatives have shown promising antimicrobial activity against various bacterial strains. For instance, studies have reported that certain azetidine compounds exhibit significant antibacterial effects against Gram-positive bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

3. Anticancer Potential

Research has also explored the anticancer properties of azetidine derivatives. In vitro studies have demonstrated that some compounds can induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . The specific mechanisms by which this compound exerts its anticancer effects require further investigation.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory potential of various azetidine derivatives, including this compound, in a rat model of acute inflammation induced by carrageenan. The results indicated that these compounds significantly reduced paw edema compared to controls, supporting their therapeutic potential in managing inflammatory conditions .

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| Control | - | 0 |

| This compound | 10 | 45 |

| Reference (Diclofenac) | 10 | 70 |

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of azetidine derivatives was assessed against common pathogens. The study found that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

| Bacterial Strain | MIC (µg/mL) for Azetidine Derivative | MIC (µg/mL) for Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | 16 |

| Escherichia coli | 64 | 32 |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Azetidinyl)propanoic acid, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step organic synthesis is typically employed, starting from azetidine derivatives. For example, coupling azetidine with propanoic acid precursors via nucleophilic substitution or amidation reactions. Optimization involves varying catalysts (e.g., HATU or EDCI for amide bond formation), solvents (DMF or THF), and temperature (0–60°C) to maximize yield (>70%) and purity (>95%) .

- Critical Parameters :

| Parameter | Impact | Optimal Range |

|---|---|---|

| Catalyst type | Affects coupling efficiency | HATU/EDCI |

| Solvent polarity | Influences reaction rate | DMF/THF |

| Temperature | Controls side reactions | 25–40°C |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with azetidine protons appearing as distinct multiplets (δ 2.5–3.5 ppm) and carboxylic acid protons as a singlet (δ 12–13 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 158.1) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity (>98%) using C18 columns .

Advanced Research Questions

Q. How does stereochemistry at the azetidine ring influence the compound’s biological activity?

- Methodology : Enantioselective synthesis (e.g., chiral catalysts or resolution) followed by bioactivity assays. For example, (S)-enantiomers may exhibit higher affinity for GABA receptors compared to (R)-forms, as observed in structurally similar azetidine derivatives .

- Data Analysis : Compare IC values across enantiomers using dose-response curves. Contradictions in activity data may arise from impurities or assay variability, requiring cross-validation via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology :

Meta-analysis : Aggregate data from independent studies (e.g., IC, EC) to identify outliers.

Experimental Replication : Standardize assay conditions (e.g., cell lines, buffer pH) to minimize variability .

Structural Validation : Confirm compound identity via X-ray crystallography or 2D-NMR to rule out isomer contamination .

Q. What in silico strategies predict the compound’s interactions with biological targets like enzymes or receptors?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model binding poses with targets (e.g., GABA transaminase). Validate predictions with mutagenesis studies .

- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with activity data to design analogs with improved potency .

Q. What experimental design considerations are critical for in vivo pharmacokinetic and toxicity studies?

- Methodology :

- ADME Profiling : Measure plasma half-life (t) in rodent models via LC-MS/MS. Optimize dosing regimens based on clearance rates .

- Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and renal function (creatinine) after 14-day repeated dosing. Use histopathology to confirm organ-specific effects .

Q. How do structural modifications (e.g., substituents on the azetidine ring) alter physicochemical properties like solubility or logP?

- Methodology :

- Property Prediction : Computational tools (e.g., MarvinSketch) estimate logP and pKa. For example, adding hydroxyl groups decreases logP by 0.5–1.0 units, improving aqueous solubility .

- Experimental Validation : Compare experimental vs. predicted solubility using shake-flask methods. Adjust synthetic routes to incorporate polar groups (e.g., -OH, -NH) while maintaining activity .

属性

IUPAC Name |

2-(azetidin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(6(8)9)7-3-2-4-7/h5H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAWZEXRUMEVNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。